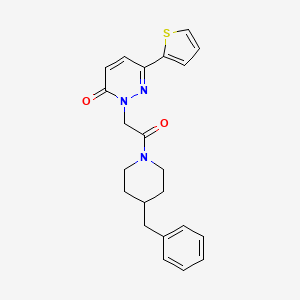
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a novel compound that has gained attention due to its potential applications in scientific research. This compound is a pyridazinone derivative and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research on related pyridazinone derivatives has demonstrated their potential as anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects. The synthesis of these compounds involves various chemical transformations, aiming to explore their biological activities and potential therapeutic applications. Notably, the study by Sharma and Bansal (2016) identified specific pyridazinone derivatives as ideal anti-inflammatory agents with remarkable selectivity for the COX-2 enzyme, devoid of any ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Molecular Docking and In Vitro Screening
Further research has extended into molecular docking and in vitro screening of newly synthesized compounds to assess their interactions with biological targets. A study by Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, which were then subjected to molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, indicating the compounds' potential for antimicrobial and antioxidant activities (Flefel et al., 2018).
Structural Diversity and Anticancer Activity
The generation of structurally diverse libraries through various chemical reactions has been another focal point of research. For instance, Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions, generating a wide array of compounds with potential biological activities (Roman, 2013). Similarly, research by Elewa et al. (2021) focused on synthesizing 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile derivatives, evaluating their antibacterial and antitumor activities, highlighting the potential of such compounds in cancer therapy (Elewa et al., 2021).
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21-9-8-19(20-7-4-14-28-20)23-25(21)16-22(27)24-12-10-18(11-13-24)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEKSFORMHOWTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


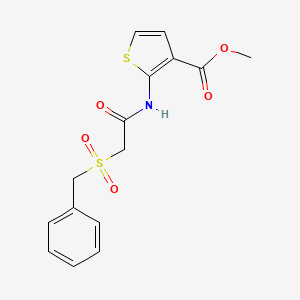
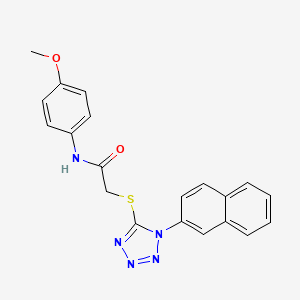
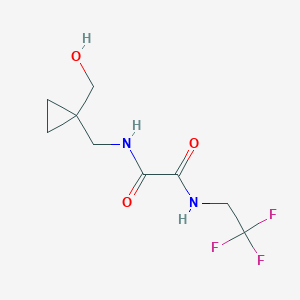
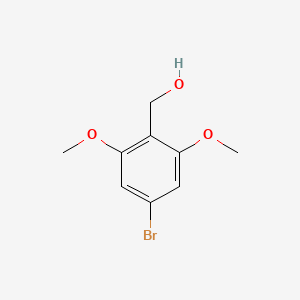

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)


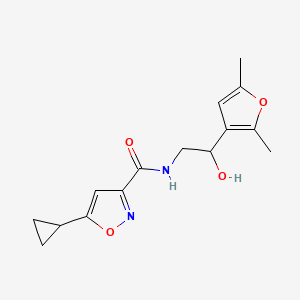
![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)